molecular formula C10H10N2O4 B123122 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione CAS No. 28888-44-0

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B123122
CAS No.: 28888-44-0
M. Wt: 222.2 g/mol
InChI Key: KWNQIIMVPSMYEM-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,7-dimethoxy-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNQIIMVPSMYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046100
Record name 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28888-44-0
Record name 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28888-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.793
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Record name 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7867Z125J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

21 g of 2-Amino-4,5-dimethoxy benzoic acid was dissolved in 40 ml of tetrahydrofuran and 40 ml of water. To this solution 10 ml of conc. hydrochloric acid and 11.6 g of potassium cyanide were added. It was left to stand overnight and 50 g of sodium hydroxide was added. After stirring for 2 hours, the resulting precipitate was isolated by filtration. The precipitate was dissolved in 1000 ml of water and acidified with 50% sulfuric acid. The resulting crystal was isolated by filtration and 13.0 g of the desired compound was obtained. m.p. 320° C. (decomp).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
1000 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione in medicinal chemistry?

A1: this compound is a crucial building block in the synthesis of various pharmaceutical compounds. Notably, it serves as a key intermediate in producing antihypertensive drugs like Prazosin, Bunazosin, and Doxazosin. [, ] These drugs belong to the quinazoline family and are known for their efficacy in treating hypertension. []

Q2: Are there any studies on the antimicrobial activity of this compound derivatives?

A2: Yes, research suggests that this compound, when coupled with short alkyl amines, demonstrates potential antimicrobial properties. [, ] Specifically, N,N′-dialkylamine derivatives of the compound exhibited activity against Gram-positive and Gram-negative bacteria, as well as yeasts. [, ] This highlights the potential of this compound as a scaffold for developing novel antimicrobial agents.

Q3: What are the common synthetic routes for producing this compound?

A3: Several methods have been explored for synthesizing this compound:

  • From substituted anthranilic acid or its amide: This multi-step approach involves reacting the starting material with sodium cyanate, followed by treatment with either alkali or acid to yield this compound. []
  • From 2-aminobenzonitriles and carbon dioxide: This environmentally friendly method utilizes a catalyst, such as amine-functionalized MCM-41 [] or cesium carbonate [], to facilitate the reaction in an aqueous medium. This approach offers advantages like high efficiency and catalyst recyclability. []

Q4: Has the structure-activity relationship of this compound derivatives been investigated?

A4: While specific structure-activity relationships haven't been extensively outlined in the provided research, certain modifications show promise. For instance, introducing short amine fragments to the this compound core appears to enhance antibacterial and antifungal activity. [, ] This suggests that further exploration of structural modifications could lead to compounds with improved potency and selectivity.

Q5: Are there any reported challenges in synthesizing this compound?

A5: Yes, certain synthetic routes present challenges:

  • Impurity formation: Traditional methods for oxidizing vanillin to vaniliic acid, a precursor to this compound, often lead to contamination with unreacted starting materials or over-oxidized byproducts. []
  • Side reactions: Synthesizing this compound from methyl 2-aminoveratrate using sodium cyanate under acidic conditions can yield significant amounts of 3,4-dimethoxyisatoic anhydride as a byproduct. []
  • Purification difficulties: Converting 2,4-dichloro-6,7-dimethoxyquinazoline to 4-amino-2-chloro-6,7-dimethoxyquinazoline, an intermediate in alfuzosin hydrochloride synthesis, often necessitates large volumes of anhydrous solvents and prolonged reaction times. Additionally, purifying the resulting product can be challenging, leading to lower yields. [, ]

Q6: What analytical techniques are employed to characterize this compound and its derivatives?

A6: Various techniques are used to characterize this compound and its derivatives:

  • Spectroscopic methods: GC-MS and 1H NMR are utilized for structural confirmation. []
  • Solid-state analysis: Techniques like FT-IR, TGA/DTA, XRD, SEM, TEM, and solid-state 29Si CP MAS NMR are used to characterize catalysts like amine-functionalized MCM-41 used in the synthesis. []

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